1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UT-11 is a potent and brain-permeable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). It has shown significant efficacy in inhibiting the production of prostaglandin E2 (PGE2) in both human and murine cells . This compound is of great interest in the field of medical research due to its potential therapeutic applications, particularly in the treatment of neuroinflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UT-11 involves several steps, starting from commercially available starting materials. The key steps include the formation of a chlorinated aromatic ring, followed by the introduction of a piperidine ring and a thiadiazole moiety. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of UT-11 follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
UT-11 undergoes several types of chemical reactions, including:
Oxidation: UT-11 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the UT-11 molecule.
Substitution: UT-11 can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of UT-11 with modified functional groups, which can be used to study the structure-activity relationship of the compound.
Scientific Research Applications
UT-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug screening assays.
Mechanism of Action
UT-11 exerts its effects by inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2 (PGE2). By inhibiting this enzyme, UT-11 reduces the levels of PGE2, a pro-inflammatory mediator, thereby dampening the inflammatory response. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream signaling cascades that mediate inflammation.
Comparison with Similar Compounds
Similar Compounds
MF-63: Another mPGES-1 inhibitor with similar properties but different chemical structure.
CAY10526: A selective mPGES-1 inhibitor used in various research studies.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP) that also affects prostaglandin synthesis.
Uniqueness of UT-11
UT-11 is unique due to its high potency and brain permeability, making it particularly effective in treating neuroinflammatory conditions. Its ability to cross the blood-brain barrier and exert its effects in the central nervous system sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H19Cl2N3O2S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-12-7-14-15(8-13(12)19)25-17(21-14)22-4-1-10(2-5-22)16(23)20-11-3-6-24-9-11/h7-8,10-11H,1-6,9H2,(H,20,23)/t11-/m1/s1 |
InChI Key |
CAIZZJVFQARMJL-LLVKDONJSA-N |
Isomeric SMILES |
C1COC[C@@H]1NC(=O)C2CCN(CC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCOC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.